molecular formula C11H10F3NO4 B13449089 (2S)-2-{[(benzyloxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid

(2S)-2-{[(benzyloxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid

Cat. No.: B13449089
M. Wt: 277.20 g/mol
InChI Key: JBNIYYRTJUAMKZ-QMMMGPOBSA-N
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Description

(2S)-2-{[(benzyloxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a benzyloxycarbonyl-protected amino group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[(benzyloxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.

    Introduction of the trifluoromethyl group:

    Formation of the carboxylic acid: The final step involves the hydrolysis of an ester intermediate to yield the carboxylic acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-{[(benzyloxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) and potassium cyanide (KCN).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S)-2-{[(benzyloxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-{[(benzyloxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The benzyloxycarbonyl-protected amino group can be selectively deprotected to reveal the active amino group, which can then participate in various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-3,3,3-trifluoropropanoic acid: Lacks the benzyloxycarbonyl protection.

    (2S)-2-{[(tert-butoxycarbonyl]amino}-3,3,3-trifluoropropanoic acid: Uses a different protecting group.

    (2S)-2-{[(methoxycarbonyl]amino}-3,3,3-trifluoropropanoic acid: Has a methoxycarbonyl protecting group instead of benzyloxycarbonyl.

Uniqueness

The uniqueness of (2S)-2-{[(benzyloxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid lies in its combination of a trifluoromethyl group and a benzyloxycarbonyl-protected amino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H10F3NO4

Molecular Weight

277.20 g/mol

IUPAC Name

(2S)-3,3,3-trifluoro-2-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C11H10F3NO4/c12-11(13,14)8(9(16)17)15-10(18)19-6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,15,18)(H,16,17)/t8-/m0/s1

InChI Key

JBNIYYRTJUAMKZ-QMMMGPOBSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](C(=O)O)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(C(=O)O)C(F)(F)F

Origin of Product

United States

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